molecular formula C14H19NO3 B3046284 (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester CAS No. 1217775-70-6

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester

Cat. No.: B3046284
CAS No.: 1217775-70-6
M. Wt: 249.3 g/mol
InChI Key: NDALEGUOVNXIKT-ZDUSSCGKSA-N
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Description

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is a morpholine derivative, which is a class of heterocyclic organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester typically involves the reaction of (S)-4-benzylmorpholine with acetic acid and methanol under acidic conditions. The reaction proceeds through esterification, where the carboxylic acid group of acetic acid reacts with the hydroxyl group of methanol to form the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester is not well-documented. as a morpholine derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzylmorpholine: A precursor in the synthesis of (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester.

    Morpholine: The parent compound of the morpholine derivatives.

    Benzyl alcohol: A simple aromatic alcohol that can be used in similar synthetic applications.

Uniqueness

This compound is unique due to its specific structure, which combines the morpholine ring with a benzyl group and an ester linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other morpholine derivatives .

Properties

IUPAC Name

methyl 2-[(3S)-4-benzylmorpholin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-18-8-7-15(13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDALEGUOVNXIKT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650635
Record name Methyl [(3S)-4-benzylmorpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217775-70-6
Record name Methyl [(3S)-4-benzylmorpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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